molecular formula C17H28N2O B13722246 N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine

N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine

Cat. No.: B13722246
M. Wt: 276.4 g/mol
InChI Key: HWTZAYRNNJRATN-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine typically involves the reaction of piperidine with an appropriate benzyl halide under basic conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of catalysts to enhance yield and efficiency. These methods are designed to be scalable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine is unique due to its specific structural features, such as the presence of the isopropoxybenzyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

N-ethyl-N-[(2-propan-2-yloxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C17H28N2O/c1-4-19(16-9-11-18-12-10-16)13-15-7-5-6-8-17(15)20-14(2)3/h5-8,14,16,18H,4,9-13H2,1-3H3

InChI Key

HWTZAYRNNJRATN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1OC(C)C)C2CCNCC2

Origin of Product

United States

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